tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).
Esterification: The tert-butyl ester group is typically introduced through esterification of the carboxylic acid group using tert-butyl alcohol (t-BuOH) and a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for methylation and esterification to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to a fully saturated isoquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers study this compound to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical pathways related to inflammation, cell proliferation, and apoptosis. Detailed studies on its binding affinity and interaction with biological macromolecules help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the tert-butyl ester group but shares the methoxy and dihydroisoquinoline core.
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but without the methoxy group.
6-Methoxyisoquinoline: Contains the methoxy group but lacks the dihydroisoquinoline core and tert-butyl ester group.
Uniqueness
tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of the tert-butyl ester group, methoxy group, and dihydroisoquinoline core. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-8-7-11-9-13(18-4)6-5-12(11)10-16/h5-6,9H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLAKQZVCKYEQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633479 | |
Record name | tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860436-57-3 | |
Record name | tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60633479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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